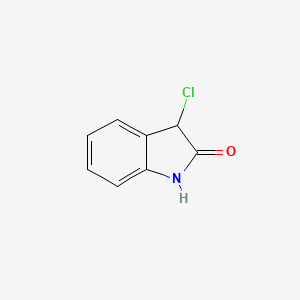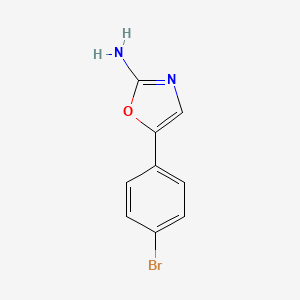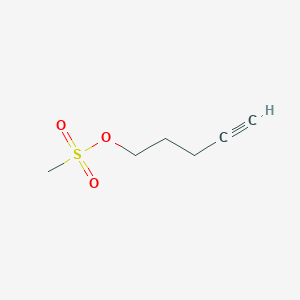
Carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester
説明
Carbamic acid, (2-mercaptoethyl)-, phenylmethyl ester, also known as Benzyl (2-mercaptoethyl)carbamate or 2-(benzyloxycarbonylamino)-1-ethanethiol , is a chemical compound with the molecular formula C10H13NO2S .
Molecular Structure Analysis
This compound contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also features 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 thiol .Physical And Chemical Properties Analysis
The molecular weight of this compound is 211.28072 . Unfortunately, the search results do not provide further information on its physical and chemical properties.科学的研究の応用
Pharmacological Applications
Potential Antipsychotic Properties : A novel compound, identified as (S)-Carbamic acid 2-[4-(4-fluoro-benzoyl)-piperidin-1-yl]-1-phenyl-ethyl ester hydrochloride, has been studied for its "atypical" antipsychotic properties. It exhibits selective binding to serotonin and dopamine receptors, indicating a potential for treating psychotic disorders with fewer side effects compared to current drugs (Seon Min Dong et al., 2009).
Anticonvulsant Activity : Another carbamic acid derivative, D-23129 (N-(2-amino-4-(4-fluorobenzylamino)-phenyl) carbamic acid ethyl ester), has shown potent anticonvulsant activity in animal models of epilepsy. This suggests the potential of carbamic acid derivatives in the development of new antiepileptic therapies (C. Tober et al., 1996).
Biochemical Applications
Metabolic Pathways and Biotransformation : Studies on similar compounds have shown that carbamic acid esters can undergo biotransformation through glutathione conjugation, forming mercapturic acids. This pathway is significant for detoxification processes and understanding the metabolic fate of xenobiotics in biological systems (J. G. Slatter et al., 1991).
Chemotherapy of Parasitic Infections : Benzimidazoles, structurally related to carbamic acid esters, have been used in the treatment of alveolar hydatid disease. Research on potential prodrugs, such as N-Methoxycarbonyl N'-2-nitro 4-trifluoromethyl phenyl thiourea, indicates the role of carbamic acid derivatives in enhancing the efficacy of antiparasitic treatments (N. Walchshofer et al., 1990).
特性
IUPAC Name |
benzyl N-(2-sulfanylethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-10(11-6-7-14)13-8-9-4-2-1-3-5-9/h1-5,14H,6-8H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRVZMHHSQWLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510153 | |
| Record name | Benzyl (2-sulfanylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68642-94-4 | |
| Record name | Benzyl (2-sulfanylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]-](/img/structure/B3055984.png)





![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane;3-methylidene-6-propan-2-ylcyclohexene;1-methyl-4-prop-1-en-2-ylcyclohexene;2,6,6-trimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B3055994.png)

![4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B3055996.png)
![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/no-structure.png)
![1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R)-](/img/structure/B3055999.png)


